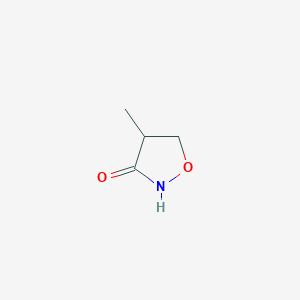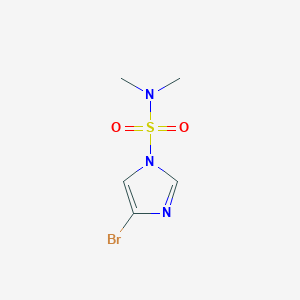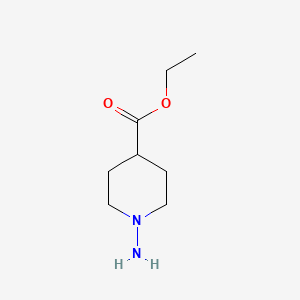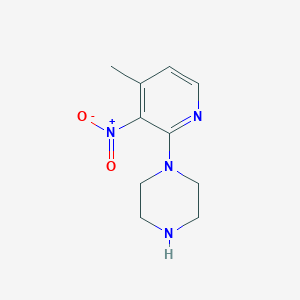
1-(4-Methyl-3-nitropyridin-2-yl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine were synthesized . The synthesis involved the reaction of 1-methyl-4-(piperidin-4-yl)piperazine with 1-fluoro-2-methoxy-4-nitrobenzene followed by catalytic hydrogenation .Molecular Structure Analysis
The molecular formula of “1-(4-Methyl-3-nitropyridin-2-yl)piperazine” is C9H12N4O2 . The molecular weight is 208.22 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For example, nucleophilic substitution occurred in the 2-position of the 2,6-dichloro-3-nitropyridine precursor .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 1-(3-Nitropyridin-2-yl)piperazine has a molecular weight of 208.22 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmaceutical Screening
1-(4-Methyl-3-nitropyridin-2-yl)piperazine is involved in pharmaceutical research, particularly in the synthesis and characterization of new compounds. For example, N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-ones were synthesized and characterized by NMR spectral studies. These compounds demonstrated significant antibacterial, antifungal, analgesic, and antipyretic activities in biological studies (Aridoss et al., 2009).
Analytical Chemistry and Quality Control
In the field of analytical chemistry, piperazine derivatives are utilized in derivatization processes to enhance the signal in mass spectrometry analyses. The piperazine-based derivatives are employed for the derivatization of carboxyl groups on peptides, significantly improving the ionization efficiency and detection of peptides in proteome analysis (Qiao et al., 2011).
Environmental Science and CO2 Capture
Piperazine derivatives are studied for their role in environmental applications, such as CO2 capture. The kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture systems was investigated, providing insights into the formation of carcinogenic by-products and strategies to minimize their formation (Goldman et al., 2013).
Material Science and Metal Adsorption
In material science, piperazine derivatives are used in the synthesis of new materials with specific properties. For instance, organofunctionalized silica gel reacted with methylacrylate yielded a chelating material with increased metal adsorption capability, indicating potential for the removal of toxic/heavy metal ions from water systems (Dey & Airoldi, 2008).
Mecanismo De Acción
While the specific mechanism of action for “1-(4-Methyl-3-nitropyridin-2-yl)piperazine” is not available, similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Propiedades
IUPAC Name |
1-(4-methyl-3-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8-2-3-12-10(9(8)14(15)16)13-6-4-11-5-7-13/h2-3,11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSSKPDMJUNRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




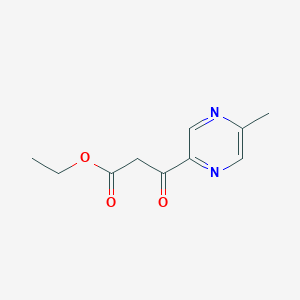


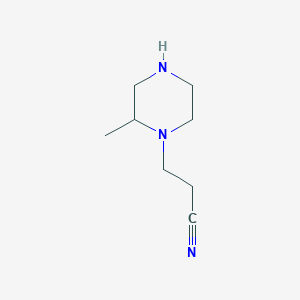

![Bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3147416.png)

